molecular formula C25H27N5O3 B3081663 N-(2-hydroxy-2-(pyridin-3-yl)ethyl)-6-(4-(2-methylbenzoyl)piperidin-1-yl)pyridazine-3-carboxamide CAS No. 1107014-69-6

N-(2-hydroxy-2-(pyridin-3-yl)ethyl)-6-(4-(2-methylbenzoyl)piperidin-1-yl)pyridazine-3-carboxamide

Cat. No. B3081663
CAS RN: 1107014-69-6
M. Wt: 445.5 g/mol
InChI Key: OJLASFAHNJPVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-(pyridin-3-yl)ethyl)-6-(4-(2-methylbenzoyl)piperidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(pyridin-3-yl)ethyl)-6-(4-(2-methylbenzoyl)piperidin-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(pyridin-3-yl)ethyl)-6-(4-(2-methylbenzoyl)piperidin-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Stearoyl-CoA Desaturase-1

N-(2-hydroxy-2-(pyridin-3-yl)ethyl)-6-(4-(2-methylbenzoyl)piperidin-1-yl)pyridazine-3-carboxamide has been identified as a potent inhibitor of Stearoyl-CoA desaturase-1 (SCD-1). This inhibition has demonstrated plasma triglyceride-lowering effects in Zucker fatty rats, showing potential in metabolic research and treatment of related disorders (Uto et al., 2010).

Heterocyclic Chemistry Applications

In heterocyclic chemistry, this compound has been utilized as a key intermediate in the synthesis of various heterocyclic systems with anticipated biological activities. It's involved in reactions leading to the synthesis of different derivatives, indicating its versatility in chemical synthesis (Youssef et al., 2005).

Glycine Transporter 1 Inhibition

Research has identified this compound as a structurally diverse back-up compound in the development of Glycine Transporter 1 (GlyT1) inhibitors. It has shown potent GlyT1 inhibitory activity and a favorable pharmacokinetics profile, indicating potential applications in neuroscience and pharmacology (Yamamoto et al., 2016).

Antimicrobial and Antitumor Activities

The compound has shown promise in the synthesis of novel arylazothiazole disperse dyes with significant antimicrobial and antitumor activities. These applications extend to the fields of bioactive materials and medical research (Khalifa et al., 2015).

Development of Antimycobacterial Agents

It has also been used in the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which have shown significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This indicates its potential application in developing antimycobacterial agents (Lv et al., 2017).

properties

IUPAC Name

N-(2-hydroxy-2-pyridin-3-ylethyl)-6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-17-5-2-3-7-20(17)24(32)18-10-13-30(14-11-18)23-9-8-21(28-29-23)25(33)27-16-22(31)19-6-4-12-26-15-19/h2-9,12,15,18,22,31H,10-11,13-14,16H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLASFAHNJPVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCN(CC2)C3=NN=C(C=C3)C(=O)NCC(C4=CN=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(pyridin-3-yl)ethyl)-6-(4-(2-methylbenzoyl)piperidin-1-yl)pyridazine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydroxy-2-(pyridin-3-yl)ethyl)-6-(4-(2-methylbenzoyl)piperidin-1-yl)pyridazine-3-carboxamide
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N-(2-hydroxy-2-(pyridin-3-yl)ethyl)-6-(4-(2-methylbenzoyl)piperidin-1-yl)pyridazine-3-carboxamide
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N-(2-hydroxy-2-(pyridin-3-yl)ethyl)-6-(4-(2-methylbenzoyl)piperidin-1-yl)pyridazine-3-carboxamide
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N-(2-hydroxy-2-(pyridin-3-yl)ethyl)-6-(4-(2-methylbenzoyl)piperidin-1-yl)pyridazine-3-carboxamide
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N-(2-hydroxy-2-(pyridin-3-yl)ethyl)-6-(4-(2-methylbenzoyl)piperidin-1-yl)pyridazine-3-carboxamide
Reactant of Route 6
N-(2-hydroxy-2-(pyridin-3-yl)ethyl)-6-(4-(2-methylbenzoyl)piperidin-1-yl)pyridazine-3-carboxamide

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